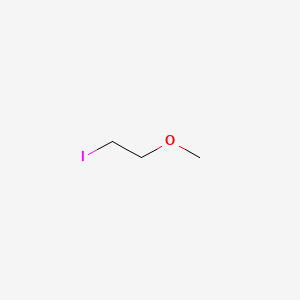

1-Iodo-2-methoxyethane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9228. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-iodo-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7IO/c1-5-3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCAORBAQHOJQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80912612 | |

| Record name | 1-Iodo-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

996-21-4, 4296-15-5 | |

| Record name | 2-Propanol, 1-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-iodo-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004296155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4296-15-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Iodo-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-2-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Oxidative Addition:the Cycle Begins with a Palladium 0 Complex, Which Reacts with the Iodoalkane. the Palladium Atom Inserts Itself into the Carbon Iodine Bond, Breaking It and Forming a New Organopalladium Ii Complex. This Step is Called Oxidative Addition Because the Oxidation State of Palladium Increases from 0 to +2. for Iodoalkanes, This Step is Typically Fast Due to the Weakness of the C I Bond.chemrxiv.org

Pd(0)L₂ + CH₃OCH₂CH₂-I → I-Pd(II)L₂(CH₂CH₂OCH₃)

Transmetalation:in This Step, the Organic Group from an Organoboron Compound in the Presence of a Base is Transferred to the Palladium Ii Complex. the Base Activates the Organoboron Reagent, Forming a Boronate Species That Facilitates the Transfer of the Alkyl or Aryl Group to the Palladium Center, Displacing the Iodide Ion.chemrxiv.org

I-Pd(II)L₂(CH₂CH₂OCH₃) + R-B(OH)₂ + Base → R-Pd(II)L₂(CH₂CH₂OCH₃) + I⁻ + B(OH)₃

Reductive Elimination:this is the Final Step of the Cycle, Where the Two Organic Groups the 2 Methoxyethyl Group and the Group Transferred from the Boronic Acid on the Palladium Ii Complex Are Coupled Together and Eliminated from the Metal Center. This Forms the Desired Carbon Carbon Bond in the Final Product and Regenerates the Palladium 0 Catalyst, Which Can then Re Enter the Catalytic Cycle. the Oxidation State of Palladium is Reduced from +2 Back to 0.libretexts.org

Strategic Role as an Alkylating Agent in Complex Molecule Synthesis

As an alkylating agent, this compound introduces the 2-methoxyethyl group into a variety of organic molecules. ontosight.ai The high reactivity of the compound is attributed to the excellent leaving group ability of the iodine atom, which is superior to that of bromine or chlorine. This characteristic facilitates nucleophilic substitution reactions under relatively mild conditions.

Alkylation of Nucleophilic Sites in Organic Frameworks

This compound is effective in the alkylation of a range of nucleophiles. The carbon atom attached to the iodine is electrophilic and readily attacked by electron-rich species. This reaction involves the formation of a covalent bond between the nucleophile and the 2-methoxyethyl group, with the concurrent departure of the iodide ion.

Key nucleophilic sites that can be alkylated include:

Carbanions: Organometallic reagents and enolates can be alkylated to form new carbon-carbon bonds.

Amines: Primary and secondary amines react to form secondary and tertiary amines, respectively.

Alcohols and Phenols: Deprotonation to the corresponding alkoxide or phenoxide, followed by reaction with this compound, yields ethers.

Thiols: Thiolates readily react to form thioethers.

For instance, it has been used in reactions with lithium hexamethyldisilazide to functionalize cyclopentene (B43876) derivatives. The choice of solvent and reaction conditions can be tailored to optimize the yield and selectivity of the alkylation reaction. pearson.com The compact structure of this compound helps to minimize steric hindrance, allowing for efficient alkylation even with moderately hindered substrates.

A notable application is in the preparation of 2'-O-substituted purine (B94841) nucleosides. googleapis.com In this context, this compound serves as the alkylating agent to introduce the 2-methoxyethyl group onto the 2'-hydroxyl of a protected purine nucleoside. googleapis.com This modification is significant in the synthesis of oligonucleotides for various biological and biochemical applications. googleapis.com

Table 1: Examples of Nucleophilic Alkylation with this compound

| Nucleophile | Product Type | Significance |

|---|---|---|

| Lithium hexamethyldisilazide/Cyclopentene | Functionalized cyclopentene | Building block for more complex molecules. |

| Purine nucleoside (protected) | 2'-O-(2-methoxyethyl) purine nucleoside | Component for oligonucleotide synthesis. googleapis.com |

| Disulfones | Alkylated disulfones | Achieved an 82% yield in a specific reaction. |

Application in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The introduction of the 2-methoxyethyl group can be a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. ontosight.ai This moiety can influence the molecule's polarity, solubility, and metabolic stability, which are important determinants of biological activity. This compound serves as a key building block for incorporating this structural feature. ontosight.ai Its role as an intermediate in these syntheses highlights its industrial relevance.

Utility in Carbon-Carbon Bond Formation Methodologies

Beyond simple alkylation, this compound is a valuable substrate in several modern carbon-carbon bond-forming reactions, many of which are catalyzed by transition metals.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis, and alkyl iodides like this compound can participate as coupling partners.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. While typically used for aryl or vinyl halides, modifications can allow for the participation of alkyl halides.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. Although less common for simple alkyl halides, related transformations are possible.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. sci-hub.sewikipedia.org The use of alkyl halides like this compound can be more challenging but is an area of active research. The reactivity of the halide is a key factor, with iodides being more reactive than bromides or chlorides. wikipedia.org

The efficiency of these reactions often depends on the choice of catalyst, ligands, base, and solvent. sci-hub.sersc.org For example, the use of phosphine (B1218219) ligands is common in these palladium-catalyzed processes. sci-hub.se

Participation in Diboration Reactions

This compound has been shown to participate in diboration reactions with alkynes under base-catalyzed conditions. This reaction involves the addition of a B-B bond across the alkyne, a process that can be influenced by the presence of an alkyl halide.

Cascade Cyclization Reactions in Polycyclic Aromatic Hydrocarbon Synthesis

In more complex synthetic strategies, this compound can be involved in cascade or tandem reactions. These sequences, where multiple bonds are formed in a single operation, are highly efficient for building complex structures like polycyclic aromatic hydrocarbons. For example, it can be a precursor to molecules like 1-iodo-2-[(2-iodoethoxy)methoxy]ethane, which is used in intramolecular cyclization reactions. core.ac.uk Such strategies often rely on C-H activation and intramolecular arylation processes to construct the polycyclic systems. researchgate.net

Synthesis of Heterocyclic Compounds

This compound serves as a valuable building block in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. Its reactivity, stemming from the readily displaceable iodide group, allows for its incorporation into diverse molecular scaffolds.

Precursor for Indolizine (B1195054) Derivatives

Indolizine, an isomer of indole, and its derivatives are significant heterocyclic scaffolds found in numerous natural and synthetic compounds with a wide range of biological activities. rsc.orgresearchgate.net The synthesis of indolizine derivatives often involves the [3+2] annulation of pyridinium (B92312) ylides with various dipolarophiles. rsc.org While direct use of this compound as a primary precursor in mainstream indolizine synthesis is not extensively documented in readily available literature, its role can be envisaged in the preparation of more complex reactants for these cyclization reactions.

A patented method for producing C-3 iodo-indolizine compounds involves the reaction of a 2-pyridine acetate (B1210297), an acrylate, iodine, and a base in an organic solvent. google.com This highlights the utility of iodine in the direct synthesis of iodinated indolizines.

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

| 2-Pyridine acetate | Acrylate | Iodine, Base (e.g., sodium carbonate) | C-3 Iodo-indolizine derivative | 48-64% | google.com |

Synthesis of Substituted Oxopyridine Derivatives

The synthesis of substituted oxopyridine derivatives can be achieved through various synthetic routes. While specific examples detailing the direct application of this compound in the synthesis of oxopyridines are not prevalent in the reviewed literature, its role as an alkylating agent is a fundamental concept in organic synthesis. The methoxyethyl group can be introduced into a pre-existing pyridine (B92270) ring system or a precursor molecule, which is then cyclized to form the desired oxopyridine derivative. The carbon-iodine bond in this compound is readily cleaved, making it an effective reagent for such alkylation reactions.

Applications in Materials Science and Polymer Chemistry

The unique combination of a reactive iodide and a flexible, polar methoxyethyl group makes this compound a useful molecule in the field of materials science and polymer chemistry. It is employed to modify existing polymers and to synthesize new materials with tailored properties.

Modification of Polymers to Introduce Functional Groups

This compound is utilized in the modification of polymers to introduce methoxyethyl functional groups onto the polymer backbone. This functionalization can alter the physical and chemical properties of the polymer, such as its solubility, thermal stability, and interaction with other materials. The introduction of these ether-containing side chains is of particular interest for creating materials with enhanced properties for specific applications.

Synthesis of Advanced Materials with Specific Properties

This compound serves as a key reagent in the synthesis of advanced materials. For instance, it is used in the preparation of functionalized ionic liquids. In one example, this compound is reacted with N-methylpyrrolidine to synthesize the N-methoxyethyl-N-methylpyrrolidinium iodide salt. daneshyari.com This salt is a precursor to a hydrophobic ionic liquid, N-methoxyethyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide, which exhibits properties suitable for electrochemical applications. daneshyari.com

| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Reference |

| N-Methylpyrrolidine | This compound | Ethyl acetate | N-methoxyethyl-N-methylpyrrolidinium iodide | 58% | daneshyari.com |

Development of Ionic Conductors for Electrolyte Applications

A significant application of this compound is in the development of ionic conductors for electrolytes, particularly for lithium batteries and other electrochemical devices. daneshyari.comd-nb.info The incorporation of the methoxyethyl group into the structure of ionic liquids or polymer electrolytes can enhance ionic conductivity. daneshyari.comnih.gov This is attributed to the flexible nature of the ether chain and its ability to solvate cations, thereby facilitating ion transport. daneshyari.comnih.gov

For example, the ionic liquid N-methoxyethyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide, synthesized using this compound, has been investigated as a potential electrolyte for lithium batteries. daneshyari.com Furthermore, the development of single-ion conducting polymer electrolytes often involves the incorporation of ether functionalities to improve lithium-ion mobility. nih.gov

| Material Type | Key Feature | Application | Reference |

| Ionic Liquid | Contains N-methoxyethyl-N-methylpyrrolidinium cation | Electrolyte for lithium batteries | daneshyari.com |

| Polymer Electrolytes | Incorporation of ether groups | Enhanced ionic conductivity | nih.gov |

Scope and Objectives of the Research Outline

Nucleophilic Substitution Approaches to this compound

Nucleophilic substitution reactions represent the most common and direct strategies for the synthesis of this compound. These methods typically involve the displacement of a leaving group from a suitable precursor by an iodide ion.

Optimized Synthesis from 2-Methoxyethanol (B45455) via Hydroiodic Acid (HI) Mediated Reactions

A primary and straightforward method for producing this compound is through the reaction of 2-methoxyethanol with hydroiodic acid (HI). This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is protonated by the strong acid, forming a good leaving group (water), which is subsequently displaced by the iodide ion.

The general procedure involves mixing 2-methoxyethanol with an excess of hydroiodic acid and heating the mixture under reflux for several hours. To enhance the yield and purity, it is crucial to use a stoichiometric excess of HI, which favors the iodo-substitution over competing side reactions. Following the reaction, the crude product is typically purified by fractional distillation under reduced pressure to prevent thermal decomposition, a common issue with iodine-containing compounds.

Another variation of this method involves the use of red phosphorus and iodine, which in situ generate phosphorus triiodide (PI₃) or hydroiodic acid to facilitate the conversion of 2-methoxyethanol. The mixture is heated under reflux with continuous stirring. Phosphoric acid is formed as a byproduct and must be removed during the purification steps.

Halide Exchange Reactions: Conversion of 1-Bromo-2-methoxyethane (B44670) and 1-Chloro-2-methoxyethane to this compound Using Sodium Iodide in Aprotic Solvents

The Finkelstein reaction is a widely employed and efficient method for the synthesis of alkyl iodides from the corresponding alkyl chlorides or bromides. iitk.ac.inwikipedia.org This SN2 reaction involves treating the alkyl halide with a solution of sodium iodide (NaI) in a polar aprotic solvent, most commonly acetone (B3395972). iitk.ac.inwikipedia.org

The success of the Finkelstein reaction relies on Le Chatelier's principle. Sodium iodide is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) are not. wikipedia.org This causes the less soluble sodium halide to precipitate out of the solution, driving the equilibrium towards the formation of the desired alkyl iodide. wikipedia.org

For the synthesis of this compound, 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane is reacted with sodium iodide in acetone. The reaction with the bromo- derivative is generally faster than with the chloro- derivative due to the better leaving group ability of bromide compared to chloride. A typical procedure involves refluxing 1-bromo-2-methoxyethane with NaI in acetone, which can yield the product in good purity. When starting from 1-chloro-2-methoxyethane, the mixture is typically stirred at room temperature for an extended period, often up to 48 hours. After the reaction, the acetone is removed, and the product is extracted. The organic layer is then washed with sodium thiosulfate (B1220275) solution to remove any residual iodine impurities.

| Starting Material | Reagent | Solvent | Key Reaction Principle | Typical Yield |

| 1-Bromo-2-methoxyethane | Sodium Iodide (NaI) | Acetone | Precipitation of NaBr drives equilibrium | 64% |

| 1-Chloro-2-methoxyethane | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl drives equilibrium | - |

Synthesis via Mesylate Intermediates

An alternative nucleophilic substitution strategy involves the use of mesylate intermediates. This two-step process begins with the conversion of 2-methoxyethanol to its corresponding mesylate, 2-methoxyethyl mesylate. This is typically achieved by reacting 2-methoxyethanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.

The resulting 2-methoxyethyl mesylate is a reactive intermediate with an excellent leaving group (mesylate, MsO⁻). In the second step, the mesylate is treated with a source of iodide ions, such as sodium iodide, in a suitable solvent like acetone or DMF. The iodide ion displaces the mesylate group via an SN2 reaction to afford this compound. This method is particularly useful when direct conversion from the alcohol is problematic or leads to low yields.

Considerations for Yield Enhancement and Purity Control in Large-Scale Synthesis

Transitioning the synthesis of this compound to a larger scale introduces challenges related to reaction control, heat management, and purification. To maximize yield and ensure high purity, several factors must be carefully considered.

In halide exchange reactions, the choice of solvent is critical. While acetone is traditional, other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be effective, as they are good at solvating cations while leaving the nucleophile (iodide) relatively free and reactive. wikipedia.org The purity of the starting materials and the rigorous exclusion of water are also important to prevent side reactions.

For large-scale purification, fractional distillation under reduced pressure is the method of choice. This technique allows for the separation of the desired product from unreacted starting materials, solvent, and byproducts while minimizing the risk of thermal decomposition. Monitoring the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of impurities from over-reaction.

Alternative and Emerging Synthetic Routes

While nucleophilic substitution remains the dominant approach, research into alternative synthetic pathways continues, driven by the desire for milder reaction conditions, greater efficiency, and access to a broader range of analogues.

Radical Iodination Techniques and Iodine Sources

Radical iodination of alkanes is generally a less favorable process compared to chlorination or bromination. pearson.comyoutube.com However, specific techniques can be employed to generate iodoalkanes. These methods often involve the in-situ generation of a more reactive iodine source or the use of initiators to promote radical formation.

While direct radical iodination of the C-H bonds in the ethyl group of a methoxyethane precursor is not a common or efficient method for synthesizing this compound specifically, the principles of radical halogenation are relevant to broader organic synthesis. Radical stability follows the order of tertiary > secondary > primary, meaning that if a substrate has different types of C-H bonds, the reaction will preferentially occur at the most substituted position. youtube.com

Decarboxylative Iodination from Carboxylic Acid Precursors

The direct conversion of carboxylic acids to alkyl iodides via decarboxylative iodination represents a powerful synthetic shortcut. While specific literature detailing the direct decarboxylative iodination of 2-methoxyacetic acid to this compound is not prevalent, the principles of this transformation can be understood through related reactions.

One of the most well-known methods for decarboxylative halogenation is the Hunsdiecker reaction . wikipedia.orgbyjus.com This reaction traditionally involves the reaction of a silver salt of a carboxylic acid with a halogen to produce an organic halide. wikipedia.org The reaction proceeds through a radical mechanism, initiated by the formation of an acyl hypohalite intermediate. wikipedia.org For the synthesis of this compound, this would involve the preparation of silver 2-methoxyacetate and its subsequent treatment with iodine.

Reaction Scheme of the Hunsdiecker Reaction:

However, the classic Hunsdiecker reaction has limitations, including the need for stoichiometric silver salts and often harsh reaction conditions. wikipedia.orgadichemistry.com Variations of this reaction have been developed to overcome these drawbacks. For instance, the Kochi reaction , a modification of the Hunsdiecker reaction, utilizes lead(IV) acetate (B1210297) and a halide salt (like lithium iodide) to achieve decarboxylative halogenation directly from the carboxylic acid, avoiding the need to pre-form the silver salt. wikipedia.org

A more direct parallel can be drawn from the synthesis of the analogous compound, 1-iodo-2-(methylthio)ethane (B1610825). A robust pathway for its synthesis involves the decarboxylative iodination of 2-(methylthio)acetic acid or its derivatives. One notable method employs N-iodo amides as the iodine source, which facilitates the conversion under mild conditions and with fewer byproducts. This suggests that a similar approach using N-iodo amides with 2-methoxyacetic acid could be a viable route to this compound.

Exploration of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on improving reaction efficiency, minimizing waste, and using less hazardous reagents. A common and relatively green method for preparing this compound is the Finkelstein reaction . This reaction involves the nucleophilic substitution of a halide, typically a chloride or bromide, with iodide.

The synthesis of this compound can be achieved by reacting 1-bromo-2-methoxyethane with sodium iodide in a suitable solvent like acetone.

Finkelstein Reaction:

From a green chemistry perspective, the Finkelstein reaction offers several advantages:

Atom Economy: The reaction has a high atom economy as most of the atoms from the reactants are incorporated into the desired product and a simple salt byproduct.

Use of Safer Solvents: Acetone is a relatively benign solvent compared to many other organic solvents.

Catalytic Potential: While the traditional Finkelstein reaction is stoichiometric, catalytic versions have been developed for other substrates, which could potentially be adapted for this synthesis.

Another approach that aligns with green chemistry principles is the direct conversion of 2-methoxyethanol to this compound using iodine and red phosphorus. This method avoids the need for a halogenated precursor, although the use of phosphorus requires careful handling.

Synthesis of Structurally Related Iodoether Compounds

The synthetic methodologies applied to this compound can often be extended to its structural analogues, which are valuable for a range of comparative studies and applications.

Synthesis of 1-Iodo-2-(2-methoxyethoxy)ethane (B1286448) and its Polyether Analogues

The synthesis of 1-iodo-2-(2-methoxyethoxy)ethane and its longer polyether chain analogues typically follows a similar strategy to that of this compound, primarily relying on the Finkelstein reaction. The general approach involves the iodination of a corresponding bromo- or chloro-substituted polyether.

For example, 1-iodo-2-(2-methoxyethoxy)ethane can be synthesized by treating 1-bromo-2-(2-methoxyethoxy)ethane (B10149) with sodium iodide in acetone. This reaction is generally efficient and provides a straightforward route to the desired iodoether.

| Starting Material | Reagents | Product |

| 1-Bromo-2-(2-methoxyethoxy)ethane | Sodium Iodide (NaI), Acetone | 1-Iodo-2-(2-methoxyethoxy)ethane |

This methodology can be extended to synthesize a series of polyether analogues with varying numbers of ethylene (B1197577) oxide repeat units.

Synthetic Pathways to 1-Iodo-2-(methylthio)ethane for Comparative Studies

1-Iodo-2-(methylthio)ethane serves as an important comparative compound to this compound, allowing for the study of the influence of the heteroatom (sulfur vs. oxygen) on the compound's properties and reactivity.

Several synthetic routes to 1-iodo-2-(methylthio)ethane have been established:

From 2-(Methylthio)ethanol (B31312): The most direct route involves the conversion of 2-(methylthio)ethanol to the corresponding iodide. nist.govsigmaaldrich.comsigmaaldrich.com This can be achieved using various iodinating agents. A study has detailed the conversion of 2-(methylthio)ethanol to 1-chloro-2-(methylthio)ethane, which can then be subjected to a Finkelstein reaction to yield the iodo-analogue. rsc.org The conversion of the alcohol to the chloride was found to proceed through a thiiranium ion intermediate. rsc.org

From 1-Bromo-2-(methylthio)ethane: Similar to its oxygenated counterpart, 1-iodo-2-(methylthio)ethane can be synthesized via a Finkelstein reaction starting from 1-bromo-2-(methylthio)ethane and sodium iodide in acetone.

Decarboxylative Iodination: As mentioned previously, the decarboxylative iodination of 2-(methylthio)acetic acid derivatives provides another synthetic avenue.

Nucleophilic Substitution Reaction Mechanisms

Nucleophilic substitution reactions of this compound involve the replacement of the iodide ion by a nucleophile. smolecule.com These reactions can proceed through either a concerted (S(_N)2) or a stepwise (S(_N)1) mechanism, largely dictated by the reaction conditions. masterorganicchemistry.com

Influence of Steric and Electronic Effects of the Methoxy (B1213986) Group on Reaction Kinetics and Regioselectivity

The methoxy group at the C-2 position exerts significant steric and electronic effects on the reactivity of this compound.

Electronic Effects : The methoxy group is an electron-releasing group (ERG) through resonance and an electron-withdrawing group (EWG) through induction. ggckondagaon.in The inductive effect (-I) of the oxygen atom can slightly destabilize the developing positive charge in an S(_N)1 transition state, potentially slowing down the reaction compared to an unsubstituted alkyl iodide. Conversely, the electron-releasing nature of the methoxy group can influence the reactivity in other ways.

Steric Effects : The methoxy group introduces steric hindrance at the carbon adjacent to the reaction center. While this hindrance is not as significant as that of a tertiary alkyl group, it can disfavor the backside attack required for an S(_N)2 reaction, especially with bulky nucleophiles. This steric hindrance can lead to a decrease in the S(_N)2 reaction rate compared to a less substituted primary alkyl iodide.

Role of the Carbon-Iodine Bond Activation in Diverse Chemical Transformations

The carbon-iodine (C-I) bond is the key to the reactivity of this compound. Iodine is an excellent leaving group due to the low bond dissociation energy of the C-I bond and the high stability of the resulting iodide anion.

This facile cleavage of the C-I bond allows this compound to participate in a variety of chemical transformations:

Nucleophilic Substitution : As discussed, the weak C-I bond is readily broken upon attack by a nucleophile.

Cross-Coupling Reactions : this compound can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. smolecule.com The C-I bond's activation through oxidative addition to the palladium catalyst is a crucial step in these reactions. nih.gov

Radical Reactions : Under certain conditions, such as photolysis, the C-I bond can undergo homolytic cleavage to generate a carbon-centered radical, which can then participate in various radical reactions. smolecule.comrsc.org

Elimination Reaction Pathways

In competition with nucleophilic substitution, this compound can also undergo elimination reactions to form methoxyethene. These reactions typically proceed via either an E1 or E2 mechanism. iitk.ac.insocratic.org

E1 and E2 Mechanisms in Competition with Substitution

E1 Mechanism : The E1 mechanism proceeds through a carbocation intermediate, the same intermediate as in the S(_N)1 reaction. iitk.ac.in Therefore, E1 reactions are also favored by polar protic solvents and are in direct competition with S(_N)1 reactions. libretexts.org The rate of the E1 reaction is dependent on the concentration of the substrate only. masterorganicchemistry.com

E2 Mechanism : The E2 mechanism is a concerted process where a base removes a proton from the carbon adjacent to the leaving group at the same time as the leaving group departs. socratic.org This pathway is favored by strong, bulky bases and is in competition with the S(_N)2 reaction. masterorganicchemistry.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. libretexts.org

Factors Governing Elimination versus Substitution Ratios

Several factors influence whether substitution or elimination is the major reaction pathway for this compound.

| Factor | Favors Substitution (S(_N)1/S(_N)2) | Favors Elimination (E1/E2) | Rationale |

| Base Strength | Weak bases/Good nucleophiles | Strong, non-nucleophilic bases | Strong bases are more effective at abstracting a proton, promoting E2. libretexts.orgmasterorganicchemistry.com |

| Steric Hindrance | Unhindered substrate and nucleophile | Hindered substrate or base | Steric hindrance makes nucleophilic attack more difficult, favoring elimination. libretexts.org |

| Temperature | Lower temperatures | Higher temperatures | Elimination reactions have a higher activation energy and are favored by increased temperature. socratic.orgmasterorganicchemistry.com |

| Solvent | Polar aprotic for S(_N)2; Polar protic for S(_N)1 | - | While solvents influence the S(_N)1/S(_N)2 and E1/E2 balance, the other factors are generally more decisive in the substitution vs. elimination outcome. |

For this compound, a primary alkyl halide, S(_N)2 and E2 are the more common competing pathways. masterorganicchemistry.com The use of a strong, sterically hindered base like potassium tert-butoxide will strongly favor the E2 pathway, while a good, non-basic nucleophile like the azide (B81097) ion in a polar aprotic solvent will favor the S(_N)2 pathway. masterorganicchemistry.com With a strong, unhindered base like hydroxide, a mixture of S(_N)2 and E2 products can be expected. masterorganicchemistry.com

Radical and Organometallic Reaction Mechanisms

The reactivity of this compound is largely dictated by the nature of its carbon-iodine (C-I) bond. This bond is relatively weak and highly polarizable, making it a focal point for both radical and organometallic transformations. Understanding the mechanisms of these reactions is crucial for its application in synthetic chemistry.

Radical chain reactions involving this compound are characterized by a sequence of steps: initiation, propagation, and termination. The process is initiated by the homolytic cleavage of the C-I bond, which is the weakest bond in the molecule. rutgers.edu

Initiation: The reaction begins with the formation of a 2-methoxyethyl radical. This step requires an input of energy, typically in the form of heat or ultraviolet (UV) light, to break the C-I bond homolytically. Compounds that generate radicals, known as free-radical initiators, can also be used. rutgers.edu

CH₃OCH₂CH₂-I → CH₃OCH₂CH₂• + I•

Propagation: Once formed, the 2-methoxyethyl radical is a reactive intermediate that can participate in a series of propagation steps, which generate new radical species and the desired product. These steps continue the chain reaction. A common propagation sequence involves the radical adding to an unsaturated molecule, such as an alkene, or abstracting an atom from another molecule. rutgers.edu For instance, in the addition to a double bond, the initial radical attacks the π-system, creating a new, more stable radical intermediate which can then continue the chain. rutgers.edu

Step 1: CH₃OCH₂CH₂• + H-C(R)₃ → CH₃OCH₂CH₃ + •C(R)₃

Step 2: •C(R)₃ + CH₃OCH₂CH₂-I → I-C(R)₃ + CH₃OCH₂CH₂•

The number of propagation cycles that occur for each initiation event is known as the chain length. rutgers.edu

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. This removes the radical intermediates from the reaction mixture, thereby terminating the chain.

2 CH₃OCH₂CH₂• → CH₃OCH₂CH₂CH₂CH₂OCH₃

CH₃OCH₂CH₂• + I• → CH₃OCH₂CH₂-I

2 I• → I₂

The table below summarizes the fundamental stages of a radical chain reaction involving this compound.

| Step | Description | General Reaction Example |

| Initiation | Homolytic cleavage of the weak C-I bond to form two radical species. This is often induced thermally or photochemically. | CH₃OCH₂CH₂-I → CH₃OCH₂CH₂• + I• |

| Propagation | A radical reacts with a stable molecule to form a product and another radical, continuing the chain. | CH₃OCH₂CH₂• + R-H → CH₃OCH₂CH₃ + R• |

| Termination | Two radicals combine to form a stable, non-radical product, ending the chain reaction. | 2 CH₃OCH₂CH₂• → CH₃OCH₂CH₂CH₂CH₂OCH₃ |

This table illustrates the generalized steps in a radical chain reaction.

This compound is an effective substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds. ontosight.ai The high reactivity of iodoalkanes is due to the low C-I bond dissociation energy, which facilitates the crucial oxidative addition step in the catalytic cycle.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Spectroscopic Characterization and Computational Chemistry Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for confirming the identity and purity of 1-Iodo-2-methoxyethane. Techniques such as NMR, Mass Spectrometry, and IR spectroscopy each provide unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the precise arrangement of atoms in this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer definitive evidence of its structure. nih.gov

The ¹H NMR spectrum of this compound is characterized by three distinct signals, corresponding to the three non-equivalent proton environments in the molecule: the methyl (-OCH₃) protons, the methylene (B1212753) protons adjacent to the oxygen atom (-OCH₂-), and the methylene protons adjacent to the iodine atom (I-CH₂-).

The methoxy (B1213986) protons (-OCH₃) typically appear as a singlet in the δ 3.4–3.6 ppm range.

The methylene protons adjacent to the oxygen (-OCH₂-) are expected to resonate as a triplet.

The methylene protons bonded to the carbon bearing the iodine atom (I-CH₂-) will also appear as a triplet, generally shifted further downfield due to the deshielding effect of the electronegative iodine atom, appearing in the δ 3.1–3.3 ppm range.

The ¹³C NMR spectrum provides information on the carbon skeleton. It will show three distinct signals for the three unique carbon atoms. The carbon atom bonded to the highly electronegative iodine atom is significantly deshielded and appears at a characteristic downfield chemical shift, typically in the δ 50–60 ppm range. The other two carbon signals correspond to the methoxy carbon and the methylene carbon of the ether linkage.

¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | 3.4 - 3.6 | Singlet |

| -OCH₂- | (Varies) | Triplet |

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-I | 50 - 60 |

| C-O | (Varies) |

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₃H₇IO), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 185.99 g/mol . nih.gov The monoisotopic mass is 185.954 Da.

The fragmentation of the molecular ion is predictable based on the principles of mass spectrometry. chemguide.co.uklibretexts.org Energetically unstable molecular ions break apart into smaller, more stable fragments. chemguide.co.uklibretexts.orglibretexts.org Common fragmentation pathways for haloethers include:

Alpha-cleavage: This is a primary fragmentation mode for ethers, involving the cleavage of a bond alpha to the oxygen atom. miamioh.edu This can result in the loss of an alkyl radical.

Loss of the Iodine Atom: Cleavage of the C-I bond can lead to the formation of a [C₃H₇O]⁺ cation and an iodine radical.

Cleavage of the C-O Ether Bond: The ether linkage can also fragment, leading to various smaller charged species.

The resulting mass spectrum consists of a series of peaks, with each peak representing a different fragment ion. The relative abundance of these fragments provides clues to the structure of the original molecule.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its bonds.

Key diagnostic peaks in the IR spectrum include:

C-O-C Stretch: A strong absorption band is typically observed in the 1100–1250 cm⁻¹ region, which is characteristic of the C-O-C stretching vibrations of the ether linkage.

C-I Stretch: A key diagnostic peak for this molecule is the C-I stretching vibration, which gives rise to an absorbance in the 500–600 cm⁻¹ range.

C-H Stretch: Absorptions corresponding to C-H stretching in the alkane backbone are also present, typically in the 2850-3000 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-O-C Stretch | 1100 - 1250 | Strong |

| C-I Stretch | 500 - 600 | Medium-Weak |

Computational Chemistry Approaches to Understanding this compound

Computational chemistry provides theoretical insights that complement experimental findings, allowing for a deeper understanding of molecular properties and reaction dynamics.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. jmchemsci.com For this compound, DFT calculations can predict a range of properties, including geometries, energies, and spectroscopic parameters. researchgate.net

DFT studies are particularly useful for understanding the reactivity of the molecule. By calculating the distribution of electron density, one can identify electrophilic and nucleophilic sites. For instance, the carbon atom bonded to the iodine is highly electrophilic due to the polarizability of the C-I bond, making it susceptible to nucleophilic attack. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's chemical reactivity and its behavior in various reactions. DFT can also be used to model solvation effects, predicting how the molecule will behave in different solvent environments.

A significant application of computational chemistry is the modeling of chemical reactions. By mapping the potential energy surface, researchers can identify stable reactants, products, and the high-energy transition states that connect them. For reactions involving this compound, such as nucleophilic substitution, computational modeling can elucidate the step-by-step mechanism.

Prediction of Solvation Behavior in Different Solvent Systems

The solvation behavior of a molecule is critical to its reactivity and can be predicted using computational models. The solvation free energy (ΔGsolv), which represents the energy change when a molecule is transferred from the gas phase to a solvent, is a key parameter in these predictions. Computational methods, such as those employing Density Functional Theory (DFT) with a Solvation Model based on Density (SMD), allow for the calculation of these energies in various solvents. osti.gov

For this compound, the solvation free energy is influenced by the polarity and nature of the solvent. In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and acetone (B3395972), the molecule is expected to be well-solvated due to dipole-dipole interactions. Polar protic solvents, like ethanol (B145695) and water, can also solvate the molecule, though the interactions will differ, involving hydrogen bonding to the methoxy group's oxygen atom. Nonpolar solvents would likely result in less favorable solvation energies.

The following table presents hypothetical predicted solvation free energies for this compound in a range of common solvents, illustrating the expected trend of increasing solvation favorability with increasing solvent polarity. These values are illustrative and would require specific DFT calculations for precise determination.

| Solvent | Dielectric Constant (ε) | Predicted Solvation Free Energy (ΔGsolv) (kcal/mol) |

| Water | 78.4 | -4.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -4.1 |

| Acetonitrile | 37.5 | -3.8 |

| Ethanol | 24.6 | -3.5 |

| Acetone | 20.7 | -3.2 |

| Dichloromethane | 8.9 | -2.5 |

| Tetrahydrofuran (THF) | 7.5 | -2.3 |

| Diethyl Ether | 4.3 | -1.8 |

| Toluene | 2.4 | -1.2 |

| Cyclohexane | 2.0 | -0.8 |

Note: The presented solvation free energies are hypothetical and serve to illustrate the expected trend. Actual values would be subject to the specific computational methodology employed.

Conformational Analysis and Steric Effects

The rotation around the central carbon-carbon single bond in this compound gives rise to different spatial arrangements of the iodo and methoxy substituents, known as conformers. The two most significant staggered conformations are the anti and gauche forms. In the anti-conformation, the bulky iodine atom and the methoxy group are positioned 180° apart, which generally minimizes steric hindrance. In the gauche conformation, these groups are at a dihedral angle of approximately 60°.

The relative stability of these conformers is determined by a balance of steric repulsion and electronic effects. Generally, for larger substituents like iodine, steric repulsion is a dominant factor, favoring the anti conformation where the groups are furthest apart. This is in contrast to the "gauche effect" observed with smaller, more electronegative substituents, where the gauche form can be more stable due to hyperconjugative interactions.

Computational chemistry can be used to map the potential energy surface (PES) for the rotation around the C-C bond. This allows for the determination of the energy of the different conformers and the rotational energy barriers between them. The PES would reveal the anti conformer as the global energy minimum and the gauche conformer as a local minimum, with eclipsed conformations representing energy maxima (transition states for rotation).

The following table provides hypothetical relative energies and rotational barriers for the conformers of this compound, which would be determined from a detailed computational analysis.

| Conformation/Transition State | Dihedral Angle (I-C-C-O) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Eclipsed (I eclipsing H) | 120° | 3.5 |

| Gauche | 60° | 0.8 |

| Eclipsed (I eclipsing O) | 0° | 5.0 |

Note: These energy values are illustrative and would be subject to the level of theory and basis set used in the quantum mechanical calculations.

Emerging Research Directions and Future Perspectives

Exploration of 1-Iodo-2-methoxyethane in Asymmetric Synthesis

Asymmetric synthesis, the controlled synthesis of a chiral molecule as a single enantiomer, is fundamental to modern chemistry, particularly in the development of pharmaceuticals. The exploration of novel reagents and strategies to achieve high levels of stereocontrol is a continuous endeavor.

Hypervalent iodine reagents have gained significant traction as mild and environmentally benign alternatives to heavy metal oxidants in a wide range of chemical transformations. chemicalbook.comnih.gov Chiral hypervalent iodine reagents, in particular, are powerful tools for asymmetric synthesis, enabling transformations such as the asymmetric α-functionalization of carbonyls and the difunctionalization of alkenes. nih.gov

The development of these chiral reagents typically involves the use of an iodoarene (an aromatic iodine compound) backbone, which is then modified with chiral ligands. nih.gov Common strategies include attaching chiral alcohols or acids to the iodine center or creating axial chirality within the iodoarene scaffold itself. nih.gov

This compound is an aliphatic iodoalkane, not an iodoarene. Consequently, it is not a direct precursor for the currently established classes of chiral hypervalent iodine reagents. The core of these catalysts requires an aromatic ring attached to the iodine to stabilize the hypervalent state and to create a defined chiral environment. Future research could, in principle, explore novel classes of aliphatic hypervalent iodine compounds, though this remains a significant synthetic challenge. A more plausible, albeit indirect, role for this compound in this area would be its use in the synthesis of more complex chiral ligands that could be attached to a traditional iodoarene core, where the 2-methoxyethyl moiety could influence solubility or secondary interactions within the catalytic complex.

Applications in Chemical Biology and Medicinal Chemistry

The unique structural features of this compound make it a valuable tool in the multidisciplinary fields of chemical biology and medicinal chemistry, which focus on understanding and manipulating biological systems at the molecular level.

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that relies on the detection of positron-emitting radionuclides. mdpi.com Iodine-124 (¹²⁴I) is a positron-emitting isotope with a relatively long half-life of 4.2 days, making it suitable for radiolabeling molecules intended for PET studies that span several days. mdpi.com

The synthesis of radiolabeled compounds is a cornerstone of nuclear medicine. nih.gov this compound can be synthesized with a radioactive isotope of iodine, such as ¹²⁴I, to produce [¹²⁴I]this compound. This can be achieved through nucleophilic substitution reactions where a precursor molecule, such as 2-methoxyethyl tosylate, is reacted with a radioactive iodide salt (e.g., [¹²⁴I]NaI). japsonline.com

Once formed, [¹²⁴I]this compound can serve as a radiolabeled alkylating agent. It can be used to attach the radioactive 2-methoxyethyl group to larger biomolecules like peptides, antibodies, or drug candidates. The resulting radiolabeled conjugate can then be administered in vivo, and its distribution, target engagement, and pharmacokinetics can be monitored non-invasively using PET imaging. This approach offers a powerful method for preclinical and clinical diagnostics, as well as for guiding drug development. mdpi.com

| Radioisotope | Half-life | Application in Conjunction with this compound |

| Iodine-124 (¹²⁴I) | 4.2 days | Synthesis of [¹²⁴I]this compound for PET imaging applications. mdpi.com |

| Iodine-131 (¹³¹I) | 8.02 days | Potential for synthesis of [¹³¹I]this compound for therapeutic applications. |

| Iodine-123 (¹²³I) | 13.2 hours | Potential for synthesis of [¹²³I]this compound for SPECT imaging. |

Chemical probes are small molecules designed to study and manipulate the function of proteins, such as enzymes. The development of probes for detecting enzyme activity, particularly in living cells, is a significant area of research. rsc.org Many of these probes are based on "turn-on" mechanisms, where the probe becomes fluorescent or chemiluminescent upon interaction with the target enzyme. rsc.orgnih.gov

While there is no extensive literature detailing the specific use of this compound in synthesizing enzyme probes, its properties as an alkylating agent make it a potentially useful building block. The 2-methoxyethyl group can be introduced into a probe's molecular scaffold to fine-tune its properties. For example, adding this group could modify the probe's lipophilicity, thereby affecting its cell permeability and subcellular localization. It could also be used to link a recognition element (the part that binds to the enzyme) to a reporter element (the part that generates a signal). For instance, it could be used to alkylate a phenolic hydroxyl group on a chemiluminescent 1,2-dioxetane precursor, which could then be designed to release the light-emitting molecule upon cleavage by a target enzyme. researchgate.net

This compound serves as a valuable building block in organic synthesis, allowing for the introduction of the 2-methoxyethyl group onto various molecular scaffolds. This functional group can be found in a number of biologically active compounds, including those with antiviral and anticancer properties. The introduction of a methoxyethyl moiety can improve a drug candidate's pharmacological properties, such as solubility, metabolic stability, and target binding affinity.

For example, research into antiviral agents has shown that analogs of 2'-deoxyuridine featuring a 5-(1-methoxyethyl) substituent exhibit activity against viruses such as Herpes Simplex Virus (HSV-1 and HSV-2). nih.gov The antiviral drug Idoxuridine, an iodinated deoxyuridine analog, works by being incorporated into viral DNA, thereby inhibiting viral replication. wikipedia.orgdrugbank.com While not directly synthesized from this compound, its structure highlights the utility of iodo- and methoxy-containing moieties in antiviral drug design.

Furthermore, the 2-methoxyethyl group is a component of certain organotin compounds that have been evaluated for their cytotoxic effects against cancer cell lines. japsonline.comorientjchem.org The strategic incorporation of this group is a recognized approach in medicinal chemistry to optimize the therapeutic potential of new chemical entities. mdpi.comnih.gov

| Drug/Compound Class | Therapeutic Area | Relevance of the 2-Methoxyethyl Group |

| 5-(1-methoxyethyl)-2'-deoxyuridine analogs | Antiviral (HSV-1, HSV-2) | The methoxyethyl substituent is a key part of the active molecule. nih.gov |

| 2-Methoxyestradiol (2-ME) | Anticancer | An endogenous metabolite of estrogen with a methoxy (B1213986) group, showing potent antitumor effects. nih.govnih.gov |

| Organotin(IV) (2-methoxyethyl) methyldithiocarbamate compounds | Anticancer | These compounds, containing a 2-methoxyethyl group, show high cytotoxicity towards leukemia cell lines. orientjchem.org |

As an iodoalkane, this compound is classified as an alkylating agent. The carbon-iodine bond is relatively weak and polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles, such as the electron-rich atoms found in biological macromolecules like DNA and proteins. This reactivity is the basis for the biological activity of many alkylating agents used in chemotherapy.

While specific toxicological and pharmacological studies on this compound itself are not widely published, its potential for biological activity can be inferred from studies of related compounds. For instance, organotin compounds containing a 2-methoxyethyl group have been shown to be highly toxic to human leukemia cell lines, inducing cell death via apoptosis. japsonline.comorientjchem.org One study found that Dibutyltin(IV) (2-methoxyethyl) methyldithiocarbamate and Tricyclohexyltin(IV) (2-methoxyethyl) methyldithiocarbamate exhibited potent cytotoxic effects against Jurkat E6.1, K562, and HL-60 leukemia cells, with IC₅₀ values in the low micromolar range. orientjchem.org This suggests that the 2-methoxyethyl moiety can be part of a molecule that exerts significant biological effects. The inherent reactivity of this compound as an alkylating agent implies that it could exhibit cytotoxicity, and further research is warranted to explore this potential and its mechanisms of action.

Integration with Advanced Catalytic Systems

A significant emerging area in catalysis is the use of halogen bonding in non-metallic systems. researchgate.netchemrxiv.orgnih.gov This approach leverages the ability of halogen atoms to act as Lewis acids, facilitating a variety of chemical transformations. While specific applications of this compound in this context are not yet widely reported, its structure suggests it could be a valuable component in such catalytic systems.

The core principle involves the formation of a three-center-four-electron (3c4e) halogen bond. researchgate.netnih.govchemrxiv.org In this arrangement, a halogen(I) species is coordinated by two Lewis bases, creating a highly electrophilic and reactive complex. researchgate.netnih.govchemrxiv.org These non-metallic complexes can then act as potent catalysts for various organic reactions. researchgate.netchemrxiv.orgnih.gov

Research has demonstrated the efficacy of bis-pyridine halogen(I) complexes in catalyzing reactions like the Mukaiyama–Mannich-type reaction with very low catalyst loadings. researchgate.netnih.gov The catalytic cycle often involves the activation of a substrate through halogen bonding, making it more susceptible to nucleophilic attack.

Given that this compound possesses a polarizable iodine atom, it could potentially serve as a precursor to or a component of such halogen-bonding catalysts. Future research could explore its utility in activating substrates or in forming part of a larger catalytic framework.

Table 2: Key Concepts in Non-Metallic Halogen Bonding Catalysis

| Concept | Description | Relevance to this compound |

| Halogen Bond | A non-covalent interaction where a halogen atom acts as an electrophilic species. researchgate.net | The iodine atom in this compound can act as a halogen bond donor. |

| Three-Center-Four-Electron (3c4e) Halogen Bond | A type of halogen bond where a halogen(I) ion is complexed with two Lewis bases. researchgate.netnih.govchemrxiv.org | This compound could potentially be used to generate the active halogen(I) species for these complexes. |

| Anion-Binding Catalysis | Catalysis that proceeds through the binding and stabilization of an anionic intermediate or transition state. chemrxiv.org | Halogen bonding catalysts derived from iodoalkanes can be effective in this mode of catalysis. |

Sustainable Chemistry Approaches in the Context of this compound Chemistry

The principles of green and sustainable chemistry are increasingly being applied to the synthesis and application of chemical compounds. nih.govijprt.orgopenaccessgovernment.org For this compound, these principles can be considered in several aspects of its chemical life cycle.

Greener Synthesis Routes:

Future research will likely focus on developing more sustainable methods for the synthesis of this compound. This could involve the use of renewable feedstocks, less hazardous reagents, and more energy-efficient reaction conditions. nih.gov For instance, exploring biocatalytic routes or employing greener solvents could significantly reduce the environmental impact of its production. mt.com

Atom Economy and Waste Reduction:

Designing synthetic pathways that maximize the incorporation of all starting materials into the final product (high atom economy) is a cornerstone of green chemistry. whiterose.ac.uk This minimizes the generation of waste. Catalytic methods are often superior in this regard compared to stoichiometric reactions.

Use as a Greener Reagent or Solvent:

The potential for this compound to be used in more sustainable chemical processes is an area ripe for exploration. Its physical and chemical properties could make it a suitable alternative to more hazardous or environmentally persistent solvents or reagents in certain applications.

Table 3: Application of Green Chemistry Principles to this compound

| Green Chemistry Principle | Potential Application in the Context of this compound |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Utilizing catalytic methods for its synthesis to maximize the incorporation of starting materials. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents in its production. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for its synthesis. nih.gov |

| Catalysis | Employing catalytic methods for its synthesis and using it in catalytic applications. researchgate.netnih.gov |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Iodo-2-methoxyethane with high purity (>95%)?

- Methodology : The compound is typically synthesized via nucleophilic substitution of 2-methoxyethanol with hydroiodic acid (HI) under controlled conditions. Ensure stoichiometric excess of HI to favor iodo-substitution over competing pathways. Purification involves fractional distillation under reduced pressure to avoid thermal decomposition, as iodine-containing compounds are sensitive to heat .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Purity | >95% | |

| CAS RN | 4296-15-5 |

Q. How can researchers confirm the structural identity of this compound experimentally?

- Analytical Workflow :

NMR : H NMR (δ 3.4–3.6 ppm for methoxy protons; δ 3.1–3.3 ppm for ethoxy protons) and C NMR (δ 50–60 ppm for iodine-bound carbon) .

Mass Spectrometry : Molecular ion peak at m/z 185.954 (monoisotopic mass) .

IR Spectroscopy : Absorbance at 500–600 cm (C–I stretch) .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Guidelines :

- Store in amber glass vials under inert gas (N/Ar) at 2–8°C to prevent photolytic or thermal degradation.

- Avoid contact with oxidizing agents (e.g., peroxides) due to iodine’s redox sensitivity .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The methoxy group stabilizes transition states via electron donation, enhancing oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling).

- Steric hindrance from the ethoxy chain may reduce reaction rates compared to simpler iodoalkanes. Optimize ligand choice (e.g., bulky phosphines) to mitigate this .

- Contradictions : Discrepancies in reported coupling efficiencies (e.g., 53% vs. 99% yields) may arise from variations in catalyst loading or solvent polarity .

Q. What strategies address contradictions in reported physical properties (e.g., boiling points) for this compound?

- Critical Analysis :

- NIST data ( ) reports boiling points under standardized conditions, while discrepancies in literature may stem from impurities or measurement techniques.

- Validate data via comparative experiments (e.g., differential scanning calorimetry) and cross-reference with high-purity samples .

Q. How can computational chemistry predict the solvation behavior of this compound in polar solvents?

- Methodology :

- Use density functional theory (DFT) to model solvent interactions (e.g., water, DMSO).

- Key parameters: Gibbs free energy of solvation () and dipole moment calculations.

- Experimental validation via conductivity measurements recommended .

Q. What are the challenges in quantifying trace degradation products of this compound during long-term storage?

- Analytical Approach :

- Employ GC-MS or HPLC-UV to detect iodine-containing byproducts (e.g., 2-methoxyethanol, ethylene glycol derivatives).

- Limit of detection (LOD) for iodine species: ~0.1 ppm using ICP-MS .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。